4-(Trifluoromethyl)benzoic acid
Overview
Description
4-(Trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5F3O2. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is notable for its trifluoromethyl group attached to the benzene ring, which imparts unique chemical properties and reactivity. It is widely used in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
4-(Trifluoromethyl)benzoic acid is chemically related to acetylsalicylic acid (ASA; Aspirin) and its primary target is the enzyme cyclooxygenase-1 (COX-1) in platelets . COX-1 plays a crucial role in the production of thromboxane A2, a substance that promotes platelet aggregation .
Mode of Action
The compound acts as an irreversible inhibitor of COX-1 . By acetylating the active group of COX-1, it prevents the formation of thromboxane A2, thereby inhibiting platelet aggregation . It also inhibits the activation of nuclear factor k-B, which regulates the expression of the mRNA of the vascular cell adhesion molecule-1 needed for platelet aggregation .
Biochemical Pathways
The inhibition of COX-1 and the subsequent decrease in thromboxane A2 disrupt the biochemical pathway leading to platelet aggregation . Additionally, this compound preserves vascular prostacyclin, which has an anti-aggregant effect . It also blocks phosphodiesterase, thereby increasing cAMP concentration, and can increase nitric oxide synthesis in neutrophils .
Pharmacokinetics
Triflusal, a derivative of this compound, is known to be absorbed in the small intestine with a bioavailability ranging from 83% to 100% .
Result of Action
The primary result of the action of this compound is the inhibition of platelet aggregation, which can prevent thromboembolic disorders . This can be beneficial in the prevention of cardiovascular events such as stroke .
Action Environment
It is recommended to use the compound in a well-ventilated area and prevent concentration in hollows and sumps . Contact with skin, eyes, and respiratory system should be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trifluoromethyl)benzoic acid can be synthesized through several methods. One common approach involves the trifluoromethylation of benzoic acid derivatives. For instance, the reaction of 4-bromobenzoic acid with trifluoromethyl iodide in the presence of a palladium catalyst can yield this compound . Another method involves the direct introduction of the trifluoromethyl group using trifluoromethylating agents such as Ruppert-Prakash reagent (CF3TMS) under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale trifluoromethylation reactions. These processes often use continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and maximizing yield .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Trifluoromethylating Agents: Such as CF3TMS for introducing the trifluoromethyl group.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
Biaryl Compounds: Formed through coupling reactions.
Alcohols: Produced by the reduction of the carboxylic acid group.
Higher Oxidation State Compounds: Resulting from oxidation reactions.
Scientific Research Applications
4-(Trifluoromethyl)benzoic acid is used in various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)benzoic acid
- 4-Fluorobenzoic acid
- 4-Methoxybenzoic acid
Uniqueness
4-(Trifluoromethyl)benzoic acid is unique due to the position of the trifluoromethyl group on the benzene ring, which significantly influences its reactivity and physical properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .
Properties
IUPAC Name |
4-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKPKONEIZGROQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060018 | |
Record name | Benzoic acid, 4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
455-24-3 | |
Record name | 4-(Trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=455-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trifluoromethyl)benzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88327 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzoic acid, 4-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trifluoro-p-toluic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.585 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-TRIFLUOROMETHYL BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA05X8S21Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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